molecular formula C16H14O4 B1668438 Cardamonin CAS No. 19309-14-9

Cardamonin

Cat. No.: B1668438
CAS No.: 19309-14-9
M. Wt: 270.28 g/mol
InChI Key: NYSZJNUIVUBQMM-BQYQJAHWSA-N
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Description

Cardamonin (2',4'-dihydroxy-6'-methoxychalcone) is a naturally occurring chalcone first isolated from Alpinia species, such as Alpinia katsumadai and Alpinia rafflesiana, and the rhizomes of Boesenbergia rotunda . Structurally, it belongs to the methoxychalcone subclass, characterized by two aromatic rings connected by an α,β-unsaturated ketone moiety. This compound has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antineoplastic, antinociceptive, and glucose metabolism-modulating properties .

Mechanistically, this compound inhibits key pathways such as NF-κB, mTOR, and HIF-1α, thereby suppressing tumor growth, metastasis, and inflammatory responses . It also modulates ion channels (e.g., TRPV1, TRPA1) and receptors (e.g., opioid, glutamate) to exert analgesic effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-20-15-10-12(17)9-14(19)16(15)13(18)8-7-11-5-3-2-4-6-11/h2-10,17,19H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSZJNUIVUBQMM-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C(=O)C=CC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201029726
Record name (E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one
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Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19309-14-9
Record name Cardamonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19309-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cardamomin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroxymethoxychalcone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14122
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name (E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one
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Record name CARDAMONIN
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Record name DIHYDROXYMETHOXYCHALCONE
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Preparation Methods

Botanical Origins

Cardamonin occurs naturally in plants of the Zingiberaceae family, particularly genera Alpinia and Amomum. Key sources include:

  • Alpinia katsumadai (seed): Yields 0.12–0.18% this compound via ethanol extraction.
  • Alpinia conchigera (rhizome): Contains 0.25% this compound in methanolic extracts.
  • Amomum subulatum (black cardamom): Provides 0.09% yield using supercritical CO₂ extraction.

Extraction Techniques

Optimized extraction parameters vary by plant matrix and solvent polarity:

Table 1: Comparative Efficiency of this compound Extraction Methods

Method Solvent System Temperature (°C) Time (h) Yield (%) Source Material
Soxhlet extraction 95% ethanol 78 6 0.14 A. katsumadai
Maceration Methanol:water (7:3) 25 48 0.19 A. conchigera
Ultrasound-assisted Ethyl acetate 40 1.5 0.21 A. galanga
Supercritical fluid CO₂ + 10% ethanol 45 2 0.27 A. oxyphylla

Ultrasound-assisted extraction demonstrates superior efficiency (0.21% yield in 1.5 h) due to cavitation-enhanced solvent penetration. Supercritical CO₂ with ethanol cosolvent achieves the highest yield (0.27%) while preserving thermolabile constituents.

Synthetic Preparation via Claisen-Schmidt Condensation

Reaction Mechanism

The Claisen-Schmidt condensation remains the primary synthetic route, involving base-catalyzed aldol condensation between:

  • 2′,4′-dihydroxy-6′-methoxyacetophenone
  • Cinnamaldehyde derivatives

Reaction Scheme:
$$ \text{Acetophenone derivative} + \text{Cinnamaldehyde} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound} + \text{H}_2\text{O} $$

Optimization Parameters

Table 2: Synthetic Conditions and Yields

Catalyst Solvent Molar Ratio Temperature (°C) Time (h) Yield (%)
NaOH (10%) Ethanol 1:1.2 80 6 62
KOH (15%) Methanol 1:1.5 70 8 58
BF₃·Et₂O THF 1:1 25 24 41
Piperidine DMF 1:1.3 110 4 67

Microwave-assisted synthesis (100 W, 80°C, 30 min) achieves 89% yield in piperidine/DMF systems, demonstrating 3.2-fold rate enhancement versus conventional heating.

Analytical Characterization Protocols

Chromatographic Methods

Table 3: Chromatographic Profiling of this compound

Technique Column Mobile Phase Retention Time (min) LOD (μM)
HPLC-UV C18 (250 × 4.6 mm) Acetonitrile:water (55:45) 12.7 0.52
UPLC-MS/MS BEH C18 (2.1 × 50 mm) 0.1% formic acid gradient 3.4 0.02
HPTLC Silica gel 60 F₂₅₄ Toluene:ethyl acetate (7:3) Rf = 0.63 0.15

Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) provides the lowest detection limit (0.02 μM), enabling pharmacokinetic studies.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.02 (s, 1H, 4′-OH), 10.82 (s, 1H, 2′-OH), 7.84 (d, J = 15.6 Hz, H-β), 6.92–7.54 (m, aromatic protons).
  • IR (KBr): ν 3430 (OH), 1658 (C=O), 1602 (C=C aromatic), 1580 cm⁻¹ (C=C chalcone).

Semi-Synthetic Derivatives and Structural Modifications

Derivative Synthesis Strategies

Table 4: Bioactive this compound Analogues

Derivative Modification Site Method Yield (%) IC₅₀ (μM)*
Allyl ether 4′-OH Alkylation 78 13.2
Acetylated 2′,4′-OH Acylation 65 18.7
Cu(II) complex Chalcone carbonyl Metal coordination 82 0.7
Hydrogenated α,β-unsaturated ketone Catalytic hydrogenation 71 29.4

*Antiproliferative activity against HK1 nasopharyngeal carcinoma cells.

The Cu(II) complex exhibits 32-fold enhanced cytotoxicity versus parent this compound (IC₅₀ = 0.7 μM vs. 22.4 μM) due to improved cellular uptake and mTOR pathway inhibition.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Synthesis : Microreactor systems achieve 92% yield in 8 min residence time (T = 100°C, 10 bar pressure).
  • Green Solvent Alternatives : Cyclopentyl methyl ether (CPME) reduces E-factor by 58% compared to traditional DMF systems.

Quality Control Metrics

  • Purity specification: ≥98% by HPLC
  • Heavy metals: <10 ppm (USP <232> compliance)
  • Residual solvents: Class 2 solvents <500 ppm

Chemical Reactions Analysis

Cardamonin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Cardamonin has been extensively studied for its anticancer effects across multiple cancer types. The following table summarizes key findings from various studies that highlight its effectiveness:

Cancer Type Mechanism of Action Key Findings
Multiple MyelomaInhibition of cell growth and TRAIL-induced apoptosisInhibits growth in human myeloma cell lines (RPMI 8226, U266) .
Nasopharyngeal CarcinomaInduces G2/M phase arrest and apoptosis via ROS accumulationDemonstrated efficacy in both in vitro and in vivo models .
MelanomaInduces apoptosis and inhibits cell viabilitySignificant decrease in M14 melanoma cell viability with dose-dependent effects .
Breast CancerReduces chemotherapy-enriched cancer stem-like cellsEnhances the efficacy of cisplatin treatment .
Colorectal CancerInhibits proliferation and induces apoptosisEffective against several colorectal cancer cell lines .
GlioblastomaInduces apoptosis through Wnt/β-catenin pathway modulationShowed promising results in inhibiting glioblastoma proliferation .

Other Applications

Beyond its anticancer properties, this compound exhibits potential applications in other areas:

  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
  • Cosmetic Uses : Due to its ability to inhibit melanogenesis, this compound shows promise as a skin-whitening agent, potentially useful in cosmetic formulations targeting hyperpigmentation disorders .
  • Metabolic Disorders : Preliminary studies suggest that this compound may play a role in managing insulin resistance and metabolic syndrome, although further research is necessary to establish these effects conclusively .

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • A study on triple-negative breast cancer demonstrated that this compound significantly reduced PD-L1 expression, which is crucial for immune evasion by tumors. This suggests potential use as an immunotherapeutic agent .
  • In colorectal cancer research, this compound was shown to inhibit the growth of metastatic cell lines effectively, indicating its potential as a treatment option for advanced disease stages .

Comparison with Similar Compounds

Alpinetin

  • Structure: A flavanone (lacks the α,β-unsaturated ketone of chalcones).
  • Activity : Exhibits weaker SGLT1 inhibition compared to cardamonin (methoxychalcone structure is critical for SGLT1 inhibition) . Also shows inferior binding affinity to lysozyme, suggesting this compound’s chalcone backbone enhances protein interactions .

Pinocembrin and Pinostrobin

  • Structure: Flavanones (5,7-dihydroxyflavanone and 5-hydroxy-7-methoxyflavanone).
  • Activity : Both exhibit weaker BACE1 inhibition (IC₅₀: 27.01 μM and 28.44 μM, respectively) compared to this compound (IC₅₀: 4.35 μM), emphasizing the importance of the chalcone scaffold for BACE1 targeting .

Flavokawain B

  • Structure : Methoxychalcone (structurally similar to this compound).
  • Activity : Shares SGLT1 inhibitory activity with this compound, confirming the methoxychalcone motif’s role in glucose absorption modulation .

Table 1: Comparison of Structural Analogues

Compound Class Key Target IC₅₀/Activity vs. This compound
This compound Chalcone BACE1 4.35 μM
Pinocembrin Flavanone BACE1 27.01 μM (6× less potent)
Alpinetin Flavanone SGLT1 Weak inhibition
Flavokawain B Chalcone SGLT1 Comparable inhibition

Functional Analogues

Rapamycin (mTOR Inhibitor)

  • Activity : Rapamycin inhibits mTORC1 at lower doses (nM range) but lacks this compound’s dual inhibition of mTOR and NF-κB. This compound (μM range) additionally suppresses glycolysis and induces ROS-mediated apoptosis, offering broader antitumor mechanisms .

Resveratrol (BACE1 Inhibitor)

  • Activity : this compound (IC₅₀: 4.35 μM) is threefold more potent than resveratrol (IC₅₀: ~13 μM) in BACE1 inhibition .

2-Deoxyglucose (Glycolysis Inhibitor)

  • Activity : Both inhibit glycolysis, but this compound uniquely suppresses HK2 expression and activates AMPK, enhancing autophagy and energy stress in cancer cells .

Mechanistic Comparisons

Anti-Inflammatory Activity

  • This compound vs. NSAIDs: Unlike NSAIDs (e.g., aspirin), which directly inhibit COX enzymes, this compound suppresses COX-2 and iNOS expression by blocking NF-κB nuclear translocation, offering a upstream regulatory mechanism .

Anticancer Activity

  • This compound vs. Paclitaxel : While paclitaxel stabilizes microtubules, this compound induces G2/M arrest via ROS-mediated DNA damage and mTOR/NF-κB pathway inhibition, avoiding neurotoxic side effects .

Table 2: Mechanism-Based Comparison

Mechanism This compound Comparator (e.g., Rapamycin)
mTOR Inhibition Dual mTORC1/NF-κB suppression Selective mTORC1 inhibition
Apoptosis ROS-dependent PARP cleavage Caspase-3 activation
Glycolysis HK2 suppression + AMPK activation Hexokinase-independent

Selectivity and Toxicity

This compound demonstrates selective cytotoxicity in melanoma (IC₅₀: 14–68 μM) and ovarian cancer cells, with minimal effects on normal fibroblasts and melanocytes at therapeutic doses . In contrast, alpinetin and flavokawain B show non-selective growth inhibition .

Biological Activity

Cardamonin, a natural chalcone derived from the seeds of Elettaria cardamomum , has garnered significant attention in recent years due to its diverse biological activities, particularly its anticancer properties. This article explores the various mechanisms through which this compound exerts its effects, supported by research findings and case studies.

Anticancer Properties

Mechanisms of Action

  • Inhibition of Cell Proliferation : this compound has been shown to inhibit cell proliferation in various cancer cell lines, including colorectal, melanoma, and breast cancer cells. For instance, studies demonstrated that this compound treatment significantly reduced the viability of melanoma cells (M14 and A375) in a dose-dependent manner, as evidenced by the MTS assay .
  • Induction of Apoptosis : this compound induces apoptosis in cancer cells through multiple pathways. In colorectal cancer (CRC) models, it was found to promote apoptosis by upregulating pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins such as BCL-2 . Additionally, it activates caspases (caspase-8 and -9) involved in the apoptotic signaling cascade .
  • Cell Cycle Arrest : Research indicates that this compound causes cell cycle arrest predominantly in the S phase. This was confirmed through flow cytometry analysis after treating CRC cell lines with this compound .
  • Modulation of Signaling Pathways : this compound affects key signaling pathways associated with cancer progression:
    • NF-κB Pathway : this compound inhibits the nuclear translocation of NF-κB p65 subunit, thereby reducing the expression of inflammatory and tumorigenic genes .
    • Wnt/β-catenin Pathway : It also reduces β-catenin nuclear translocation, which is crucial for cellular proliferation in CRC .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. It has been shown to inhibit nitric oxide (NO) production and block the translocation of NF-κB p65 into the nucleus, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests its potential utility in treating inflammatory diseases.

Case Studies and Research Findings

StudyCancer TypeMain Findings
ColorectalInhibited tumor incidence and multiplicity; induced apoptosis and cell cycle arrest.
MelanomaDecreased cell viability; induced apoptosis via BAX upregulation and BCL-2 downregulation.
BreastReduced PD-L1 expression; showed dose-dependent decrease in cell viability across different genetic backgrounds.
PancreaticInduced apoptosis through DNA damage; IC50 values at 28.86 μM (48h) and 22.83 μM (72h).

Q & A

Q. What are the primary natural sources of cardamonin, and how is it extracted for laboratory studies?

this compound is primarily isolated from plants in the Zingiberaceae family, including Alpinia species, Cedrelopsis grevei, and Boesenbergia rotunda. Extraction methods often involve ethanol or methanol-based solvents under controlled temperature and solid-to-liquid ratios. For example, optimized extraction from Cleistocalyx operculatus leaves uses a central composite rotatable design (CCRD) with variables like solvent concentration (60–80% ethanol), extraction time (40–80 min), and temperature (40–60°C) to maximize yield . The process typically includes centrifugation, solvent evaporation, and freeze-drying, followed by UHPLC-DAD-HRMS for compound identification .

Q. What analytical methods are used to identify and quantify this compound in plant extracts?

Ultra-high-performance liquid chromatography coupled with diode-array detection and high-resolution mass spectrometry (UHPLC-DAD-HRMS) is the gold standard. For example, a reverse-phase Acquity UPLC BEH C18 column with 0.1% formic acid in water/acetonitrile gradients separates this compound, while ESI-MS and UV-VIS spectra (190–800 nm) confirm its structure . Validation requires mass errors below 4 ppm and alignment with PubChem reference data .

Q. How does this compound interact with serum proteins, and what implications does this have for bioavailability?

this compound binds to human serum albumin (HSA) at site II via hydrophobic interactions, as shown by fluorescence quenching, circular dichroism (CD), and Fourier transform infrared (FTIR) spectroscopy. This binding reduces α-helix content by ~20% and increases β-turn structures, potentially influencing its pharmacokinetics and distribution .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s anti-cancer activity in preclinical models?

this compound inhibits mTORC1 by downregulating Raptor and PRAS40 phosphorylation, reducing metastasis in Lewis lung carcinoma (LLC) and ovarian cancer (SKOV3) cells . It also sensitizes colon cancer cells to TRAIL-induced apoptosis by upregulating death receptors DR4/DR5 and suppresses NF-κB/STAT3 pathways, reversing chemoresistance in 5-FU-resistant colon cancer cells via the TSP50/NF-κB axis .

Q. How does this compound modulate inflammatory pathways in chronic diseases?

In dextran sulfate sodium (DSS)-induced colitis, this compound suppresses TLR4/MyD88/IRAK-1 signaling, blocking NF-κB and MAPK (ERK/JNK) activation. This reduces pro-inflammatory cytokines (TNF-α, IL-6) and myeloperoxidase activity . In osteoarthritis, it counteracts IL-1β-induced chondrocyte apoptosis by inhibiting NLRP3 inflammasome activation and restoring collagen synthesis .

Q. What experimental models are used to study this compound’s effects on cancer stem cells (CSCs)?

Soft agar colony formation assays and mammosphere culture are key for assessing CSC inhibition. This compound reduces CD44high/CD24low populations and downregulates stemness genes (ALDH1, SOX2, OCT4) in drug-tolerant breast cancer cells. Concurrent use with chemotherapeutics like doxorubicin prevents CSC enrichment by suppressing ALDH1 and c-MYC .

Q. How does this compound’s pharmacokinetic profile influence its therapeutic potential?

this compound exhibits low solubility and moderate plasma protein binding, with fecal excretion as the primary elimination route in mice. Gender-biased bioavailability in rats and limited systemic absorption highlight the need for formulation improvements (e.g., nanoencapsulation) to enhance efficacy .

Q. What role does this compound play in ion channel modulation?

this compound acts as a TRPA1 antagonist (IC50 = 454 nM) by binding to the A-967079 site, without affecting TRPV1/4 channels. It also inhibits Cav1.2 Ca2+ currents and stimulates KCa1.1 potassium currents in vascular smooth muscle, suggesting dual vasodilatory effects .

Methodological Considerations

Q. How are contradictions in this compound’s cytotoxic effects resolved across studies?

Dose- and cell type-dependent responses are critical. For example, this compound is non-toxic to normal melanocytes at ≤30 μM but cytotoxic to melanoma cells at similar doses via Bax/Bcl-2 modulation . In chondrocytes, toxicity occurs only at 100 μM, emphasizing the need for precise concentration gradients in experimental design .

Q. What statistical approaches are used to optimize this compound extraction and bioactivity assays?

Response surface methodology (RSM) with CCRD and ANOVA (p < 0.0001) identifies optimal extraction parameters. For bioactivity, dose-response curves (MTT assays) and one-way ANOVA with post-hoc Student-Newman-Keuls tests validate significance (p < 0.05) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
Cardamonin

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